(2E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure This compound features a difluoromethoxyphenyl group and a pyrazolyl group linked by a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Coupling Reaction: The final step involves coupling the difluoromethoxyphenyl group with the pyrazolyl group through a propenone linkage, often using a base-catalyzed aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the pyrazolyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[3-(METHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-1-[3-(TRIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Contains a trifluoromethoxy group, which may alter its reactivity and biological activity.
Uniqueness
The presence of the difluoromethoxy group in (E)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE imparts unique electronic and steric properties, making it distinct from its analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Properties
Molecular Formula |
C17H18F2N2O2 |
---|---|
Molecular Weight |
320.33 g/mol |
IUPAC Name |
(E)-1-[3-(difluoromethoxy)phenyl]-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H18F2N2O2/c1-4-21-12(3)15(11(2)20-21)8-9-16(22)13-6-5-7-14(10-13)23-17(18)19/h5-10,17H,4H2,1-3H3/b9-8+ |
InChI Key |
XMQRUZUHAPEWGS-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C/C(=O)C2=CC(=CC=C2)OC(F)F)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=CC(=O)C2=CC(=CC=C2)OC(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.